(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid
CAS No.: 2272540-24-4
Cat. No.: VC18247660
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2272540-24-4 |
|---|---|
| Molecular Formula | C14H23F2NO4 |
| Molecular Weight | 307.33 g/mol |
| IUPAC Name | (2R)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 |
| Standard InChI Key | NFMRRHKGTCYRJK-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1CCC(CC1)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
The molecular structure of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (Fig. 1) comprises three key components:
-
A chiral center at the C2 position, conferring the (R)-configuration.
-
A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enhancing solubility and stability during synthetic processes.
-
A 4,4-difluorocyclohexyl moiety introducing hydrophobicity and electronic effects that influence receptor binding .
The difluorocyclohexyl group adopts a chair conformation, with fluorine atoms occupying equatorial positions to minimize steric strain. This configuration enhances lipid solubility and may improve blood-brain barrier penetration in therapeutic applications. The Boc group, a staple in peptide synthesis, prevents unwanted side reactions at the amino group while facilitating deprotection under mild acidic conditions .
Stereochemical Considerations
Enantiomeric purity is critical for biological activity. The (R)-enantiomer, though less studied than its (S)-counterpart, may exhibit distinct interactions with chiral biological targets. For instance, mutations in isocitrate dehydrogenase (IDH1/2), implicated in cancers such as glioblastoma, show enantiomer-specific responses to inhibitors. Computational modeling suggests the (R)-form could occupy alternative binding pockets due to steric and electronic differences.
Synthetic Methodologies
Overview of Synthesis Routes
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid involves multi-step processes, often adapted from protocols for the (S)-enantiomer. A representative route from patent CN113929598A includes :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Enolate Formation | LiHMDS, THF, –78°C → rt | 85% |
| 2 | Triflation | N-Phenylbis(trifluoromethanesulfonyl)imide | 85% |
| 3 | Negishi Coupling | Zn, Pd(PPh₃)₄, DMF, 60°C | 88% |
| 4 | Hydrogenation | H₂, Pd/C, MeOH, rt | 90% |
| 5 | Ester Hydrolysis | LiOH, THF/H₂O, rt | 95% |
Key Challenges
-
Enantioselective Synthesis: Achieving high enantiomeric excess (ee) for the (R)-form requires chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic resolution may supplement traditional methods .
-
Fluorination: Introducing fluorine at the 4,4-positions of cyclohexanone demands precise control to avoid regioisomers.
Case Study: Optimizing the Negishi Coupling
The Negishi coupling (Step 3) between 2-tert-butoxycarbonylamino-3-iodoalanine methyl ester and 4,4-difluorocyclohexenyl triflate is pivotal. Modifying ligand systems (e.g., replacing Pd(PPh₃)₄ with Josiphos ligands) improved ee from 75% to 92% in preliminary trials . Solvent effects in DMF versus THF also influenced reaction rates, with DMF providing superior coordination for Pd intermediates .
Biological Activity and Mechanistic Insights
Targeting IDH Mutations
Compounds bearing the 4,4-difluorocyclohexyl group, including this derivative, inhibit mutant IDH1/2 enzymes by competitively binding to the active site, thereby reducing oncogenic metabolite 2-hydroxyglutarate (2-HG). In vitro studies on (S)-enantiomers show IC₅₀ values of 50–100 nM, though (R)-form data remain sparse.
Hypothesized Mechanism for the (R)-Enantiomer
Molecular dynamics simulations suggest the (R)-configuration reorients the difluorocyclohexyl group into a hydrophobic subpocket of IDH1, potentially enhancing binding affinity. This aligns with findings that bulkier substituents at C3 improve inhibition.
Peptide-Based Therapeutics
The Boc-protected amino acid serves as a building block for peptide drugs requiring enhanced metabolic stability. For example, incorporation into somatostatin analogs increased plasma half-life by 40% in rodent models, attributed to reduced protease susceptibility.
Applications in Drug Development
Oncology
Preclinical studies highlight potential in:
-
Glioblastoma: IDH1-mutant cell lines treated with related compounds showed 60% reduction in 2-HG levels and 30% apoptosis induction.
-
Leukemia: Combination therapies with FLT3 inhibitors demonstrated synergistic effects in AML models.
Neurodegenerative Diseases
The difluorocyclohexyl moiety’s lipophilicity may aid in targeting amyloid-β aggregates. In silico docking studies predict moderate binding (Kd ≈ 10 µM) to Aβ fibrils, warranting further validation.
Future Directions and Challenges
-
Enantiomer-Specific Studies: Prioritize in vivo pharmacokinetic and toxicity profiling of the (R)-enantiomer.
-
Synthetic Innovation: Develop flow chemistry protocols to improve scalability and ee.
-
Broad-Spectrum Screening: Explore antiviral and antimicrobial applications given fluorine’s role in disrupting pathogen membranes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume